DL-Arabinose

Beschreibung

DL-Arabinose has been reported in Arabidopsis thaliana, Streptomyces hainanensis, and other organisms with data available.

Structure

3D Structure

Eigenschaften

IUPAC Name |

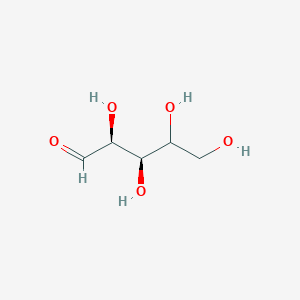

2,3,4,5-tetrahydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMYPHUHKUWMLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101333192 | |

| Record name | dl-Xylose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101333192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish-white solid; [Merck Index] Light brown powder; [MSDSonline] | |

| Record name | Pectin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6545 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

DISSOLVES IN 20 PARTS OF WATER, Insol in alcohol or dil alcohol, org solvents, Almost completely soluble in 20 parts water; dissolves more readily in water, if first moistened with alcohol, glycerol or sugar syrup, or if first mixed with 3 or more pars of sucrose | |

| Record name | PECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1917 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Coarse or fine powder, yellowish white | |

CAS No. |

58-86-6, 1114-34-7, 609-06-3, 5328-37-0, 147-81-9, 1949-78-6, 9000-69-5, 25990-60-7, 41247-05-6, 20235-19-2 | |

| Record name | xylose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Lyxose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-xylose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-arabinose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arabinose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Lyxose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pectin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | dl-Xylose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101333192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arabinose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pectin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-xylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-lyxose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-arabinose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Xylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1917 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

DL-Arabinose structure and stereochemistry explained

An In-depth Technical Guide to the Structure and Stereochemistry of DL-Arabinose

Introduction

This compound is the racemic mixture of D-Arabinose and L-Arabinose, meaning it is composed of equal amounts of these two enantiomers.[1][2] Arabinose itself is an aldopentose, a monosaccharide with five carbon atoms and an aldehyde functional group.[3][4] While most saccharides in nature are more abundant in the "D"-form, L-arabinose is more common than D-arabinose and is found as a component of biopolymers like hemicellulose and pectin.[3] The racemic form, this compound, crystallizes as a stable racemic compound, which is thermodynamically more stable than the individual enantiomers.[5][6] This guide provides a detailed examination of the structure, stereochemistry, and analysis of this compound for researchers, scientists, and drug development professionals.

Structure and Stereochemistry

Fundamental Structure

Arabinose (C₅H₁₀O₅) is a five-carbon monosaccharide classified as an aldopentose due to its aldehyde group at the C1 position.[3] In aqueous solutions, arabinose exists in equilibrium between its linear (acyclic) form and cyclic hemiacetal forms. The cyclic structures, which are predominant, can be five-membered rings (furanose) or six-membered rings (pyranose).[4] The formation of the cyclic hemiacetal creates a new chiral center at C1, resulting in two distinct anomers: α-arabinose and β-arabinose. Crystallographic studies have shown that the crystal structures of D- and L-arabinose are composed of six-membered ring β-anomers, and the racemic this compound crystal also contains only the β-anomers of both enantiomers.[6]

Stereochemistry: Enantiomers and the Racemic Mixture

The core of this compound's identity lies in its stereochemistry. The "D" and "L" designations refer to the configuration of the chiral carbon atom furthest from the carbonyl group (C4 in the case of arabinose).[7] In a Fischer projection, if the hydroxyl (-OH) group on this carbon is on the right, it is a D-sugar; if it is on the left, it is an L-sugar.[4][7]

-

D-Arabinose and L-Arabinose are enantiomers: non-superimposable mirror images of each other.[8] They possess identical physical properties, such as melting point and solubility, but differ in their interaction with plane-polarized light.

-

Optical Activity : D-Arabinose is levorotatory (rotates plane-polarized light to the left, or counter-clockwise), while L-Arabinose is dextrorotatory (rotates it to the right, or clockwise).[9]

-

This compound : As a 1:1 racemic mixture, this compound is optically inactive. The equal and opposite optical rotations of the D- and L-enantiomers cancel each other out.[1] In the solid state, this compound forms a true racemic compound, a single crystalline phase where the two enantiomers are present in an ordered 1:1 ratio within the elementary cell.[1][5] This ordered packing results in a higher melting point and density compared to the pure enantiomers, indicating greater thermodynamic stability.[5]

References

- 1. Racemic mixture - Wikipedia [en.wikipedia.org]

- 2. Video: Racemic Mixtures and the Resolution of Enantiomers [jove.com]

- 3. Arabinose - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Crystallization Behavior and Crystallographic Properties of this compound and dl-Xylose Diastereomer Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Natural Sources and Synthesis of DL-Arabinose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and synthetic pathways for obtaining DL-Arabinose. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and other fields where this pentose sugar is of interest. The guide details the primary natural sources of the more common L-enantiomer, methods for its extraction, and established chemical and enzymatic routes for the synthesis of both L- and D-arabinose, which together constitute the racemic this compound mixture.

Natural Sources and Extraction of L-Arabinose

L-Arabinose is the more prevalent enantiomer of arabinose found in nature, where it exists as a key component of various biopolymers.[1] It is particularly abundant in the hemicellulose and pectin of many plants.[1][2]

Abundance in Plant Biomass

L-Arabinose is a significant constituent of lignocellulosic biomass, making agricultural and forestry residues valuable starting materials for its extraction.[3] The L-arabinose content can vary considerably between different plant sources. Some notable examples include sugar beet pulp, corn fiber, and wheat bran.[3]

Table 1: L-Arabinose Content in Various Plant-Based Feedstocks

| Feedstock | L-Arabinose Content (% of dry weight) | Primary Polymer |

| Sugar Beet Pulp | ~18.0% | Arabinan, Arabinogalactan |

| Corn Fiber | ~12.0% | Arabinoxylan |

| Wheat Bran | ~10.6% | Arabinoxylan |

| Brewer's Spent Grains | ~8.7% | Arabinoxylan |

| Sugarcane Bagasse | ~1.3% | Arabinoxylan |

Source:[3]

Extraction from Natural Sources

The extraction of L-arabinose from plant biomass typically involves the hydrolysis of arabinose-containing polysaccharides like arabinoxylan and arabinan. This can be achieved through chemical or enzymatic methods.

Treatment with dilute acids, such as sulfuric or hydrochloric acid, at elevated temperatures can effectively hydrolyze hemicellulose to release L-arabinose.[4] However, this method can lead to the formation of undesirable byproducts, equipment corrosion, and environmental concerns due to the need for neutralization and the generation of salt waste.[5] One study on the acid hydrolysis of gum arabic reported a yield of approximately 15.6% with a purity of 97.5%.

Enzymatic hydrolysis is a milder and more specific alternative to acid hydrolysis.[6] It typically employs a combination of enzymes, primarily endo-xylanases, which break down the xylan backbone, and α-L-arabinofuranosidases, which cleave the arabinose side chains.[7] This method offers higher yields and purity with fewer environmental drawbacks.[6]

Experimental Protocol: Enzymatic Hydrolysis of Corn Fiber for L-Arabinose Production

This protocol is a general guideline for the enzymatic release of L-arabinose from corn fiber.

-

Pretreatment: Destarched corn fiber is pretreated to increase the accessibility of hemicellulose to enzymes. A common method is soaking in aqueous ammonia (SAA).

-

Enzyme Preparation: A solution of hemicellulase enzymes, such as a commercial blend containing xylanase and α-L-arabinofuranosidase activities, is prepared in a suitable buffer (e.g., pH 4.0-6.0).[8]

-

Hydrolysis: The pretreated corn fiber is suspended in the enzyme solution at a specific solid-to-liquid ratio. The mixture is incubated at an optimal temperature (e.g., 50°C) with agitation for a defined period (e.g., 24-48 hours).[7][9]

-

Enzyme Inactivation: The reaction is terminated by heating the mixture (e.g., to 100°C for 10 minutes) to denature the enzymes.[7]

-

Separation and Purification: The solid residue is removed by centrifugation or filtration. The supernatant, rich in L-arabinose, can be further purified using techniques like chromatography or crystallization to obtain high-purity L-arabinose.

Synthesis of D-Arabinose and this compound

While L-arabinose is naturally abundant, D-arabinose is rare in nature and is primarily obtained through chemical synthesis. The racemic mixture, this compound, can be prepared by mixing equimolar amounts of the purified D- and L-enantiomers. Studies have shown that this compound crystallizes as a stable racemic compound.[10]

Chemical Synthesis of D-Arabinose

Classic methods for the synthesis of D-arabinose involve the chain shortening of a larger sugar, typically D-glucose.

The Wohl degradation is a method for shortening the carbon chain of an aldose by one carbon.[11][12] The process involves the conversion of D-glucose to D-arabinose.[11]

Experimental Protocol: Wohl Degradation of D-Glucose to D-Arabinose

This protocol outlines the key steps of the Wohl degradation.

-

Oxime Formation: D-glucose is reacted with hydroxylamine and a base (e.g., sodium methoxide) to form glucose oxime.[11]

-

Dehydration and Acetylation: The glucose oxime is then treated with acetic anhydride and a catalyst (e.g., sodium acetate). This step converts the oxime to a nitrile and acetylates all the hydroxyl groups, forming pentaacetyl glucononitrile.[11]

-

Elimination and Deacetylation: The pentaacetyl glucononitrile is treated with a basic solution (e.g., sodium methoxide in methanol) to remove the acetate groups and eliminate the nitrile group, resulting in the formation of D-arabinose.[11]

The Ruff degradation is another chain-shortening reaction that can be used to convert D-glucose to D-arabinose.[13] This method involves the oxidation of the aldose to an aldonic acid, followed by oxidative decarboxylation.

Experimental Protocol: Ruff Degradation of Calcium D-Gluconate to D-Arabinose

This protocol describes the general procedure for the Ruff degradation.

-

Oxidation of D-Glucose: D-glucose is first oxidized to D-gluconic acid using a mild oxidizing agent like bromine water.[13][14]

-

Salt Formation: The D-gluconic acid is then converted to its calcium salt, calcium D-gluconate, by reacting it with calcium hydroxide.[14]

-

Oxidative Decarboxylation: The calcium D-gluconate is treated with hydrogen peroxide in the presence of a ferric salt catalyst (e.g., ferric acetate or ferric sulfate).[13][14] This step cleaves the bond between C1 and C2, releasing carbon dioxide and forming D-arabinose. A reported overall yield for the preparation of D-arabinose-5-C14 from D-glucose-6-C14 via a Ruff degradation of the calcium salt was 58%.[15]

Table 2: Comparison of D-Arabinose Synthesis Methods

| Method | Starting Material | Key Reagents | Reported Yield |

| Wohl Degradation | D-Glucose | Hydroxylamine, Acetic Anhydride, Sodium Methoxide | Varies |

| Ruff Degradation | D-Glucose (as Calcium D-Gluconate) | Bromine water, Hydrogen Peroxide, Ferric salts | ~58%[15] |

Enzymatic and Chemo-enzymatic Synthesis

While less common for the production of free arabinose, enzymatic and chemo-enzymatic methods are employed for the synthesis of arabinose derivatives, particularly nucleotide sugars.

For instance, UDP-β-L-arabinose can be synthesized chemo-enzymatically. This process involves the chemical synthesis of L-arabinose-1-phosphate, which then serves as a substrate for a UDP-sugar pyrophosphorylase to produce the final nucleotide sugar.[16]

Signaling Pathways and Metabolic Workflows

Arabinose plays a significant role in the metabolism of both plants and bacteria. Understanding these pathways is crucial for biotechnological applications aimed at producing or utilizing arabinose.

L-Arabinose Biosynthesis in Plants

In plants, L-arabinose is synthesized in its activated form, UDP-L-arabinose, from UDP-D-glucose through a de novo pathway primarily located in the Golgi apparatus.[17][18]

Caption: De novo biosynthesis of UDP-L-arabinose in plants.

Bacterial L-Arabinose Catabolism (ara Operon)

In bacteria like E. coli, the catabolism of L-arabinose is controlled by the well-characterized ara operon.[19] This operon includes the structural genes araB, araA, and araD, which encode the enzymes for converting L-arabinose into D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway.[19] The expression of the ara operon is tightly regulated by the AraC protein, which acts as both a repressor (in the absence of arabinose) and an activator (in the presence of arabinose).[1][19]

Caption: Bacterial catabolic pathway for L-arabinose.

Workflow for Synthesis and Extraction of Arabinose

The overall workflow for obtaining arabinose involves several key stages, from the initial biomass processing or chemical synthesis to the final purification of the desired enantiomer.

Caption: General workflow for arabinose production.

References

- 1. pages.jh.edu [pages.jh.edu]

- 2. biologywala.com [biologywala.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Production and Utilization of L-Arabinose in China [scirp.org]

- 6. academicjournals.org [academicjournals.org]

- 7. Production of xylose through enzymatic hydrolysis of glucuronoarabinoxylan from brewers’ spent grain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Optimisation of double-enzymatic extraction of arabinoxylan from fresh corn fibre - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sustainable production of pure L-arabinose from brewer’s spent grain biomass [ouci.dntb.gov.ua]

- 11. Wohl degradation - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Ruff degradation - Wikipedia [en.wikipedia.org]

- 14. rajdhanicollege.ac.in [rajdhanicollege.ac.in]

- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 16. researchgate.net [researchgate.net]

- 17. Metabolism of l-arabinose in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Biosynthesis of l-Arabinose in Plants: Molecular Cloning and Characterization of a Golgi-Localized UDP-d-Xylose 4-Epimerase Encoded by the MUR4 Gene of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. L-arabinose operon - Wikipedia [en.wikipedia.org]

The Contrasting Biological Roles of D- and L-Arabinose Enantiomers: A Technical Guide

Abstract

Arabinose, a five-carbon aldopentose, exists as two enantiomers, D-arabinose and L-arabinose, which exhibit remarkably distinct and significant biological roles across different kingdoms of life. This technical guide provides an in-depth exploration of the metabolic pathways, physiological effects, and biotechnological applications of these sugar isomers. L-arabinose is notably recognized for its intricate regulatory role in microbial gene expression, particularly the well-characterized ara operon in Escherichia coli, and its emerging applications in human health as a sucrase inhibitor that can modulate postprandial glycemic response. In contrast, D-arabinose is a key component of the cell wall in mycobacteria, with its unique biosynthetic pathway presenting a promising target for novel antimicrobial therapies. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual diagrams of key pathways to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, biochemistry, and drug development.

L-Arabinose: From Bacterial Metabolism to Human Health

L-arabinose is the more abundant and biologically utilized enantiomer of arabinose in nature. It is a major component of plant cell wall polysaccharides like hemicellulose and pectin.[1][2] Microorganisms have evolved sophisticated systems to utilize L-arabinose as a carbon and energy source.

The ara Operon: A Model for Gene Regulation in Escherichia coli

The metabolism of L-arabinose in Escherichia coli is a classic model system for understanding gene regulation. The genes responsible for the transport and catabolism of L-arabinose are organized into an operon, the ara operon.[3][4]

The ara operon consists of three structural genes, araB, araA, and araD, which encode for enzymes that sequentially convert L-arabinose into D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway.[4] The expression of these genes is tightly controlled by the regulatory protein AraC, which acts as both a repressor in the absence of L-arabinose and an activator in its presence.[3][4]

Metabolic Pathway of L-Arabinose in E. coli

-

Transport : L-arabinose is transported into the cell by two transport systems: a high-affinity ABC transporter (AraFGH) and a low-affinity proton symporter (AraE).[1][2]

-

Isomerization : L-arabinose is isomerized to L-ribulose by L-arabinose isomerase (encoded by araA).[2][4]

-

Phosphorylation : L-ribulose is then phosphorylated to L-ribulose-5-phosphate by ribulokinase (encoded by araB).[2]

-

Epimerization : Finally, L-ribulose-5-phosphate 4-epimerase (encoded by araD) converts L-ribulose-5-phosphate to D-xylulose-5-phosphate.[2][4]

Regulation of the ara Operon by AraC

In the absence of L-arabinose, the AraC protein forms a dimer that binds to two operator sites, araO₂ and araI₁, causing the DNA to loop. This loop prevents RNA polymerase from binding to the promoter (PBAD) and transcribing the structural genes.[3] When L-arabinose is present, it binds to AraC, causing a conformational change. This altered AraC dimer releases from araO₂ and binds to the araI₁ and araI₂ sites, which are adjacent. This binding configuration recruits RNA polymerase to the PBAD promoter, leading to the transcription of the araBAD genes.[4]

L-Arabinose in Human Nutrition and Health

L-arabinose has gained significant attention for its potential benefits to human health, primarily due to its ability to inhibit the activity of intestinal sucrase.[5][6][7] Sucrase is the enzyme responsible for breaking down sucrose (table sugar) into glucose and fructose, which are then absorbed into the bloodstream.

By competitively inhibiting sucrase, L-arabinose can slow down the digestion and absorption of sucrose, leading to a lower postprandial (after-meal) spike in blood glucose and insulin levels.[5][6][8] This effect makes L-arabinose a promising functional food ingredient for managing blood sugar levels, particularly for individuals with prediabetes or type 2 diabetes.[9]

Quantitative Effects of L-Arabinose on Human Glycemic Response

| Study Parameter | Control (Sucrose alone) | L-Arabinose + Sucrose | Percentage Change | Reference |

| Peak Plasma Glucose | 8.18 ± 0.29 mmol/L | 6.62 ± 0.18 mmol/L | -19.1% | [6] |

| Time to Peak Glucose | 30 min | 60 min | +100% | [6] |

| Glucose iAUC (0-60 min) | 17 ± 1 g | 11 ± 1 g | -35.3% | [6] |

| Insulin Peak | - | - | -33% | [7] |

| Insulin iAUC | - | - | -23% | [7] |

iAUC: incremental Area Under the Curve

Studies in animal models have also suggested that L-arabinose supplementation may have beneficial effects on metabolic syndrome, including reducing body weight gain, lowering blood pressure, and improving insulin sensitivity in rats fed a high-carbohydrate, high-fat diet.[10]

Biotechnological Applications of L-Arabinose

The tightly regulated nature of the ara operon has been exploited in molecular biology to create L-arabinose-inducible expression systems. The pBAD vector series, for instance, allows for the controlled expression of a target gene by placing it under the control of the PBAD promoter and the araC gene.[11] In the absence of L-arabinose, the expression of the target gene is repressed, and upon addition of L-arabinose, high levels of transcription are induced. This system is widely used for producing recombinant proteins, especially those that may be toxic to the host cell.[3]

D-Arabinose: A Key Player in Mycobacterial Cell Wall Synthesis

In stark contrast to its L-enantiomer, D-arabinose is relatively rare in nature. Its most significant known biological role is as a critical component of the cell wall of mycobacteria, including the pathogenic species Mycobacterium tuberculosis.

The Novel Biosynthetic Pathway of D-Arabinose in Mycobacteria

Mycobacteria possess a unique biosynthetic pathway for D-arabinose, which is not found in other bacteria or eukaryotes. This pathway synthesizes decaprenyl-phospho-D-arabinose (DPA), the sole donor of arabinofuranose residues for the synthesis of two essential cell wall polysaccharides: arabinogalactan (AG) and lipoarabinomannan (LAM).[12]

Key Steps in the D-Arabinose Biosynthesis Pathway:

-

PRPP Synthesis : The pathway begins with the formation of 5-phosphoribosyl 1-pyrophosphate (PRPP) from D-ribose 5-phosphate.[12]

-

Formation of Decaprenyl-Phospho-Ribose : PRPP is then attached to a lipid carrier, decaprenyl phosphate, to form 5'-phosphoribosyl-monophospho-decaprenol. This is subsequently dephosphorylated to yield decaprenyl-phospho-ribose.[12]

-

Epimerization : The key step is the 2'-epimerization of decaprenyl-phospho-ribose to decaprenyl-phospho-arabinose, catalyzed by a 2'-epimerase.[12]

D-Arabinose Pathway as a Drug Target

The arabinogalactan layer of the mycobacterial cell wall is essential for the survival of the bacterium and is covalently linked to the peptidoglycan layer, providing structural integrity. The uniqueness of the D-arabinose biosynthetic pathway to mycobacteria makes it an attractive target for the development of new anti-tuberculosis drugs.[12]

Ethambutol, a first-line anti-tuberculosis drug, is known to inhibit arabinosyltransferases, the enzymes that use DPA to build the arabinan chains of AG and LAM. The discovery and characterization of the upstream enzymes in the DPA pathway have opened up new avenues for developing inhibitors that could act synergistically with existing drugs or overcome resistance.

Experimental Protocols

Assay for L-arabinose Inhibition of Sucrase Activity

This protocol is adapted from studies investigating the effect of L-arabinose on intestinal sucrase activity.

Materials:

-

Porcine or rat intestinal acetone powder (source of sucrase)

-

Sucrose solution (e.g., 50 mM)

-

L-arabinose solutions of varying concentrations

-

Phosphate buffer (pH 6.8)

-

Glucose oxidase/peroxidase reagent for glucose quantification

-

Spectrophotometer

Procedure:

-

Enzyme Preparation : Prepare a crude extract of sucrase by homogenizing the intestinal powder in cold phosphate buffer. Centrifuge to remove debris and use the supernatant.

-

Inhibition Assay :

-

Set up reaction tubes containing the sucrose solution, phosphate buffer, and different concentrations of L-arabinose.

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate the reaction by adding the sucrase extract to each tube.

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by heat inactivation (e.g., boiling for 5 minutes).

-

-

Glucose Quantification :

-

Use a glucose oxidase/peroxidase assay kit to measure the amount of glucose produced in each reaction tube.

-

Measure the absorbance at the appropriate wavelength using a spectrophotometer.

-

-

Data Analysis : Calculate the rate of sucrose hydrolysis for each L-arabinose concentration and determine the inhibitory kinetics (e.g., IC₅₀ value).

Construction of an L-arabinose Inducible Expression System

This protocol outlines the general steps for cloning a gene of interest into a pBAD vector for L-arabinose-inducible expression in E. coli.

Materials:

-

pBAD vector (e.g., pBAD/His A)

-

E. coli expression host strain (e.g., TOP10)

-

Gene of interest (GOI)

-

Restriction enzymes and T4 DNA ligase

-

PCR reagents

-

LB agar plates with appropriate antibiotic and L-arabinose

Procedure:

-

Gene Amplification : Amplify the GOI by PCR, adding restriction sites to the primers that are compatible with the multiple cloning site of the pBAD vector.

-

Vector and Insert Preparation : Digest both the pBAD vector and the PCR product with the chosen restriction enzymes. Purify the digested vector and insert.

-

Ligation : Ligate the digested insert into the digested pBAD vector using T4 DNA ligase.

-

Transformation : Transform the ligation mixture into a suitable E. coli expression host.

-

Selection and Screening : Plate the transformed cells on LB agar containing the appropriate antibiotic to select for cells that have taken up the plasmid. Screen colonies by colony PCR or restriction digest of plasmid DNA to identify clones with the correct insert.

-

Expression Trial :

-

Grow a selected clone in liquid culture to mid-log phase.

-

Induce protein expression by adding L-arabinose to the culture medium (e.g., to a final concentration of 0.02%).

-

Continue to grow the culture for several hours.

-

Harvest the cells and analyze protein expression by SDS-PAGE and Western blot.

-

Conclusion

The enantiomers of arabinose, D- and L-arabinose, exemplify the stereospecificity of biological systems. L-arabinose serves as a valuable carbon source for many microorganisms and its metabolism is a paradigm for gene regulation. Its role as a sucrase inhibitor offers significant potential in the food and pharmaceutical industries for managing glycemic control. Conversely, the unique D-arabinose biosynthetic pathway in mycobacteria provides a highly specific target for the development of novel therapeutics against tuberculosis. A thorough understanding of the distinct biological roles of these enantiomers is crucial for harnessing their potential in biotechnology and medicine. Further research into the less-studied D-arabinose in other biological systems may yet uncover additional roles for this "rare" sugar.

References

- 1. biorxiv.org [biorxiv.org]

- 2. The role of l-arabinose metabolism for Escherichia coli O157:H7 in edible plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. L-arabinose operon - Wikipedia [en.wikipedia.org]

- 5. Efficacy of L-Arabinose in Lowering Glycemic and Insulinemic Responses: The Modifying Effect of Starch and Fat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-arabinose co-ingestion delays glucose absorption derived from sucrose in healthy men and women: a double-blind, randomised crossover trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. calnutritiongroup.com [calnutritiongroup.com]

- 8. L-arabinose and D-xylose: sweet pentoses that may reduce postprandial glucose and insulin responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Production and Utilization of L-Arabinose in China [scirp.org]

- 10. Protective effects of L-arabinose in high-carbohydrate, high-fat diet-induced metabolic syndrome in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. L-arabinose affects the growth, biofilm formation, motility, c-di-GMP metabolism, and global gene expression of Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biosynthesis of D-arabinose in mycobacteria - a novel bacterial pathway with implications for antimycobacterial therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of DL-Arabinose: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the solubility of DL-Arabinose in various solvents, addressing the needs of researchers, scientists, and professionals in drug development. While quantitative solubility data for the racemic mixture of this compound is limited in publicly available literature, this document summarizes the available data for its enantiomers, D- and L-Arabinose, which can serve as a valuable proxy. It is important to note that racemic compounds, such as this compound, often exhibit lower solubility than their individual enantiomers. This guide also details common experimental protocols for solubility determination and provides a visual workflow for these procedures.

Data on the Solubility of Arabinose

The following tables summarize the quantitative solubility data for D-Arabinose and L-Arabinose in various solvent systems. This data is crucial for designing experiments, developing formulations, and understanding the crystallization behavior of arabinose.

Table 1: Solubility of D-Arabinose in Methanol-Water Mixtures

| Temperature (K) | Methanol Mass Fraction | Water Mass Fraction | Solubility ( g/100 g solvent) |

| 295.15 | 1.00 | 0.00 | 0.8 |

| 313.15 | 1.00 | 0.00 | 1.5 |

| 333.15 | 1.00 | 0.00 | 3.0 |

| 295.15 | 0.95 | 0.05 | 1.7 |

| 313.15 | 0.95 | 0.05 | 2.9 |

| 333.15 | 0.95 | 0.05 | 5.2 |

| 295.15 | 0.90 | 0.10 | 3.1 |

| 313.15 | 0.90 | 0.10 | 5.0 |

| 333.15 | 0.90 | 0.10 | 8.1 |

| 295.15 | 0.75 | 0.25 | 8.9 |

| 313.15 | 0.75 | 0.25 | 13.5 |

| 333.15 | 0.75 | 0.25 | 20.4 |

This data is derived from studies on D-Arabinose and provides an estimate for the solubility of this compound under similar conditions.[1][2]

Table 2: Solubility of L-Arabinose in Water

| Temperature (°C) | Solubility ( g/100 g water) |

| 20 | 38.9 |

| 30 | 46.2 |

| 40 | 54.1 |

| 50 | 62.8 |

| 60 | 72.1 |

| 68 | 80.2 |

This data is for L-Arabinose and serves as a reference for the aqueous solubility of this compound.[3][4]

Table 3: Solubility of this compound in Ethanol-Water Mixtures at 25°C

| Ethanol Mass Fraction | Water Mass Fraction | Solubility ( g/100 g solvent) |

| 0.50 | 0.50 | 18.2 |

| 0.60 | 0.40 | 12.5 |

| 0.70 | 0.30 | 7.8 |

| 0.80 | 0.20 | 4.1 |

| 0.90 | 0.10 | 1.7 |

This table presents the limited available data specifically for this compound.[5][6]

Solubility in Dimethyl Sulfoxide (DMSO)

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments cited in the literature for determining the solubility of arabinose.

Isothermal Equilibrium Method

This is a conventional method for determining the solubility of a solid in a liquid.

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can range from several hours to days, depending on the solvent and temperature.

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, the agitation is stopped, and the solid is allowed to settle. A sample of the supernatant is withdrawn using a pre-heated or pre-cooled syringe to prevent precipitation or dissolution during sampling. The sample is immediately filtered through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Concentration Analysis: The concentration of this compound in the filtered solution is determined using an appropriate analytical technique. Common methods include:

-

Gravimetric Analysis: A known volume of the solution is evaporated to dryness, and the mass of the remaining solid is measured.

-

Chromatographic Methods (e.g., HPLC): This is a highly accurate method where the concentration is determined by comparing the peak area of the sample to a standard curve.

-

Refractive Index Measurement: The refractive index of the solution is measured and correlated to concentration using a calibration curve.

-

-

Data Reporting: The solubility is typically reported in units of g/100 mL, g/100 g of solvent, or mole fraction at the specified temperature.

Thermogravimetric Method

This method is particularly useful for determining solubility at various temperatures.

-

Slurry Preparation: A slurry of this compound in the chosen solvent is prepared in a jacketed vessel connected to a thermoregulator.

-

Temperature Control: The temperature of the slurry is precisely controlled and incrementally increased or decreased.

-

Equilibration at Each Temperature: The slurry is allowed to equilibrate at each target temperature for a set period (e.g., 3 hours) with continuous stirring.

-

Sampling: At each temperature point, a sample of the liquid phase is taken, ensuring no solid particles are included.

-

Analysis: The composition of the sample is determined thermogravimetrically. A known mass of the solution is heated in a thermogravimetric analyzer (TGA) to evaporate the solvent, and the mass of the remaining solute (this compound) is measured. The solubility is then calculated from the initial and final masses.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Caption: A generalized workflow for determining the solubility of a solid compound in a solvent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. research.rug.nl [research.rug.nl]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Crystallization Behavior and Crystallographic Properties of this compound and dl-Xylose Diastereomer Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

DL-Arabinose: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for DL-Arabinose. The information is compiled and presented to meet the needs of laboratory and research professionals, with a focus on quantitative data, safe handling procedures, and emergency preparedness.

Physicochemical Properties

This compound is a monosaccharide with the chemical formula C₅H₁₀O₅ and a molecular weight of 150.13 g/mol .[1][2][3] It is a white to off-white powder and is soluble in water.[1][4]

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₅ | [1][2][3] |

| Molecular Weight | 150.13 g/mol | [1][2][3] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 152 - 160 °C | [5] |

| Solubility | Soluble in water (50 mg/mL) | [1][4] |

| Storage Temperature | Room temperature | [1] |

Toxicological Data

This compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[6][7] The toxicological properties of this compound have not been fully investigated; however, data for the individual enantiomers, L-Arabinose and D-Arabinose, are available.

| Endpoint | Value | Species | Enantiomer | Source |

| LD50 (Oral) | >2,000 mg/kg | Rat | L(+)-Arabinose | [5] |

| LD50 (Oral) | 12.1 g/kg | Rat (male) | D-Arabinose | [8] |

| LD50 (Oral) | 11.6 g/kg | Rat (female) | D-Arabinose | [8] |

Note: No specific LD50 data for the DL-racemic mixture was found in the searched literature.

Based on available Safety Data Sheets, this compound is not classified as a skin or eye irritant, a skin sensitizer, mutagenic, carcinogenic, or a reproductive toxicant.[6][7]

Experimental Protocols

Detailed experimental protocols for the cited toxicological studies were not available in the public domain search results. The provided LD50 values are based on summary data from safety data sheets and toxicological reviews.

Handling and Storage Precautions

Proper handling and storage of this compound are essential to ensure laboratory safety.

Engineering Controls: Use in a well-ventilated area. If dust is generated, local exhaust ventilation should be used.[5][9]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side shields or goggles.[6][7]

-

Skin Protection: Wear suitable protective gloves (e.g., tested according to EN 374).[6][7] A lab coat or other protective clothing should be worn.

-

Respiratory Protection: If dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.[1][5][6]

General Hygiene Measures:

-

Wash hands thoroughly after handling.

-

Keep away from food, drink, and animal feedingstuffs.[6]

Storage:

-

Store in a cool, dry place in a tightly sealed container.[9]

Stability and Reactivity

This compound is stable under normal storage and handling conditions.[9] It can react violently with strong oxidizing agents.[6] Hazardous decomposition products upon combustion include carbon monoxide and carbon dioxide.[5][6][9] Fine dust dispersed in the air in sufficient concentrations, and in the presence of an ignition source, is a potential dust explosion hazard.[5]

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if discomfort persists.[5][9] |

| Skin Contact | Wash the affected area with soap and water. Rinse skin with plenty of water for 15-20 minutes. Seek medical advice if irritation persists.[5][9] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15-20 minutes. Seek medical attention if irritation persists.[5][6][9] |

| Ingestion | Rinse mouth thoroughly with water. Do not induce vomiting. Seek medical attention if you feel unwell.[5][6][9] |

Accidental Release Measures

For spills, wear appropriate personal protective equipment.[9] Avoid generating dust.[5] Take up the material mechanically (e.g., sweep or vacuum) and place it in a suitable container for disposal.[6] Prevent the material from entering drains, sewers, or waterways.[5][9]

Signaling Pathways and Experimental Workflows

No specific signaling pathways related to the toxicity of this compound in mammalian systems were identified in the reviewed literature. The primary metabolic pathways described are for bacterial utilization.[1][6][10][11][12]

In the absence of a specific biological pathway, the following diagram illustrates a general workflow for the safe handling of this compound in a research environment.

Caption: General workflow for the safe handling of this compound in a laboratory setting.

References

- 1. Metabolism of D-arabinose: a new pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. GSRS [precision.fda.gov]

- 4. The Effect of D-(-)-arabinose on Tyrosinase: An Integrated Study Using Computational Simulation and Inhibition Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. researchgate.net [researchgate.net]

- 7. carlroth.com [carlroth.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C5H10O5 | CID 854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The role of l-arabinose metabolism for Escherichia coli O157:H7 in edible plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Regulation of Arabinose and Xylose Metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity DL-Arabinose for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on high-purity DL-Arabinose for research purposes. It covers commercial suppliers, key quality parameters, relevant experimental protocols, and associated signaling pathways to support your scientific endeavors.

Commercial Suppliers of High-Purity this compound

A critical first step in any research is sourcing high-quality reagents. This compound, a racemic mixture of D- and L-arabinose, is available from several reputable commercial suppliers. The purity of this compound is paramount for reliable and reproducible experimental outcomes. Most suppliers offer a research-grade purity of ≥98% or higher.

Below is a summary of prominent suppliers and their typical product specifications. For the most accurate and lot-specific information, it is always recommended to consult the supplier's website and the Certificate of Analysis (CoA) for a specific batch.

| Supplier | Purity Specification | Analytical Method | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich (Merck) | ≥98%[1][2] | Gas Chromatography (GC)[1] | 147-81-9[1] | C₅H₁₀O₅[1] | 150.13[1] |

| Thermo Fisher Scientific | 98+%[3][4] | High-Performance Liquid Chromatography (HPLC)[4] | 147-81-9[3] | C₅H₁₀O₅[3][4] | 150.13[3] |

| Chem-Impex | ≥99%[5] | High-Performance Liquid Chromatography (HPLC)[5] | 147-81-9[5] | C₅H₁₀O₅[5] | 150.13[5] |

| Santa Cruz Biotechnology | Not specified, refer to CoA[6] | Not specified | 147-81-9[6] | C₅H₁₀O₅[6] | 150.13[6] |

| MOLNOVA | >98%[7] | High-Performance Liquid Chromatography (HPLC)[7] | 147-81-9[7] | C₅H₁₀O₅[7] | 150.13[7] |

| TCI AMERICA | >98.0%[8] | High-Performance Liquid Chromatography (HPLC)[8] | 147-81-9[8] | C₅H₁₀O₅ | 150.13 |

Note: While the table provides a general overview, it is crucial to obtain lot-specific Certificates of Analysis (CoA) from the supplier for detailed impurity profiles and exact purity values. Sigma-Aldrich, for instance, provides access to lot-specific CoAs on their product pages.[1]

Experimental Protocols

This compound and its individual enantiomers have diverse applications in biological research. Below are detailed methodologies for key experiments.

Arabinose-Inducible Gene Expression in E. coli

The L-arabinose inducible system is a cornerstone of molecular biology for controlled protein expression in E. coli. The pBAD promoter, regulated by the AraC protein, allows for fine-tuned expression levels based on the concentration of L-arabinose in the culture medium.

Objective: To induce the expression of a target protein cloned under the control of the pBAD promoter in E. coli.

Materials:

-

E. coli strain containing the pBAD expression vector with the gene of interest (e.g., BL21-AI™).

-

Luria-Bertani (LB) medium.

-

Appropriate antibiotic for plasmid selection.

-

L-arabinose stock solution (e.g., 20% w/v, filter-sterilized).

-

Shaking incubator.

-

Spectrophotometer.

Protocol:

-

Starter Culture: Inoculate a single colony of the E. coli strain into 5 mL of LB medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking (220-250 rpm).[9][10]

-

Main Culture: The next day, dilute the overnight culture 1:100 into a larger volume of fresh LB medium with the antibiotic.

-

Growth Monitoring: Incubate the main culture at 37°C with shaking. Monitor the optical density at 600 nm (OD₆₀₀) until it reaches the mid-log phase (OD₆₀₀ ≈ 0.4-0.6).[9][10]

-

Induction: Add L-arabinose to the culture to the desired final concentration. A common starting concentration is 0.2% (w/v).[11] For tighter regulation and optimization, a range of L-arabinose concentrations (e.g., 0.001% to 0.2%) can be tested.[10][12]

-

Protein Expression: Continue to incubate the culture for an additional 3-5 hours or overnight, depending on the protein being expressed.[9][10] Optimal expression time should be determined empirically.

-

Cell Harvest: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). The cell pellet can be stored at -80°C or used immediately for protein purification or analysis.

Experimental Workflow for Arabinose-Inducible Gene Expression in E. coli

Caption: Workflow for inducing protein expression in E. coli using the L-arabinose system.

In Vitro Sucrase Inhibition Assay

L-arabinose is a known inhibitor of the intestinal enzyme sucrase. This protocol describes an in vitro assay to measure this inhibitory effect.

Objective: To determine the inhibitory effect of L-arabinose on sucrase activity.

Materials:

-

Sucrase enzyme preparation (e.g., from rat intestinal acetone powder or Caco-2 cell homogenate).[13][14]

-

Sucrose solutions of varying concentrations.

-

L-arabinose solutions of varying concentrations.

-

Assay buffer (e.g., phosphate buffer, pH 6.8).

-

Glucose quantification kit (e.g., glucose oxidase-based).

-

Microplate reader.

Protocol:

-

Enzyme Preparation: Prepare a homogenate of the sucrase source in the assay buffer. Centrifuge to remove cell debris and use the supernatant as the enzyme preparation.

-

Assay Setup: In a 96-well plate, set up the following reactions:

-

Control: Sucrose solution + Assay buffer + Enzyme preparation.

-

Inhibitor: Sucrose solution + L-arabinose solution + Enzyme preparation.

-

Blank: Assay buffer + Enzyme preparation (to measure background glucose).

-

-

Incubation: Pre-incubate the sucrose and L-arabinose solutions at 37°C for 5-10 minutes. Initiate the reaction by adding the enzyme preparation.[15]

-

Reaction: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).[13][15]

-

Termination: Stop the reaction by heat inactivation (e.g., boiling for 5 minutes) or by adding a stop solution.

-

Glucose Measurement: Measure the amount of glucose produced in each well using a glucose quantification kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of sucrase inhibition by L-arabinose compared to the control. The mode of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined by performing the assay with varying concentrations of both sucrose and L-arabinose and analyzing the data using Lineweaver-Burk or Michaelis-Menten kinetics. L-arabinose has been reported to be an uncompetitive inhibitor of sucrase.[16]

Experimental Workflow for In Vitro Sucrase Inhibition Assay

Caption: Workflow for assessing the inhibitory effect of L-arabinose on sucrase activity in vitro.

Cell-Based Assay for D-Arabinose Induced Autophagy via p38 MAPK Signaling

Recent studies have shown that D-arabinose can induce cell cycle arrest and autophagy in breast cancer cells through the p38 MAPK signaling pathway.[17][18] This protocol outlines a general approach to investigate this phenomenon.

Objective: To investigate the effect of D-arabinose on autophagy and the p38 MAPK signaling pathway in a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7, MDA-MB-231).[18]

-

Cell culture medium and supplements.

-

D-arabinose.

-

Reagents for Western blotting (antibodies against p-p38, p38, LC3B, etc.).

-

Flow cytometer for cell cycle analysis.

Protocol:

-

Cell Culture and Treatment: Culture the cells to a desired confluency. Treat the cells with varying concentrations of D-arabinose for different time points. Include control groups with a p38 MAPK inhibitor and/or an autophagy inhibitor to confirm the pathway.

-

Cell Viability Assay: Assess the effect of D-arabinose on cell proliferation using a CCK-8 or similar assay.[17][18]

-

Western Blotting: Prepare cell lysates and perform Western blotting to analyze the expression and phosphorylation levels of key proteins in the p38 MAPK and autophagy pathways (e.g., p-p38, total p38, LC3-I, LC3-II). An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.

-

Cell Cycle Analysis: Analyze the cell cycle distribution by flow cytometry after staining with a DNA-intercalating dye (e.g., propidium iodide) to determine if D-arabinose induces cell cycle arrest.[17]

-

Data Analysis: Quantify the results from Western blots and cell viability assays. Analyze the cell cycle data to determine the percentage of cells in each phase.

Signaling Pathways

D-Arabinose Induced Autophagy via p38 MAPK Signaling Pathway

D-arabinose has been shown to activate the p38 MAPK signaling pathway, leading to the induction of autophagy and subsequent cell cycle arrest in breast cancer cells.[17][18]

Caption: D-Arabinose activates p38 MAPK, which in turn induces autophagy, leading to cell cycle arrest.

L-Arabinose Operon Regulation in E. coli

The expression of genes involved in L-arabinose metabolism in E. coli is tightly regulated by the AraC protein. In the presence of L-arabinose, AraC acts as an activator, promoting the transcription of the araBAD operon. In the absence of L-arabinose, AraC acts as a repressor.

Caption: Regulation of the E. coli L-arabinose operon by the AraC protein.

References

- 1. This compound =98 (GC) 147-81-9 [sigmaaldrich.com]

- 2. This compound =98 (GC) 147-81-9 [sigmaaldrich.com]

- 3. Thermo Scientific Chemicals this compound, 98+% | Fisher Scientific [fishersci.ca]

- 4. L09895.09 [thermofisher.com]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 147-81-9 | MOLNOVA [molnova.com]

- 8. D-(-)-Arabinose | 10323-20-3 | TCI AMERICA [tcichemicals.com]

- 9. static.igem.org [static.igem.org]

- 10. researchgate.net [researchgate.net]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Gene Dosage Experiments in Enterobacteriaceae Using Arabinose-regulated Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The effects of L-arabinose on intestinal sucrase activity: dose-response studies in vitro and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fytoiasis.com [fytoiasis.com]

- 15. healtangcare.com [healtangcare.com]

- 16. L-arabinose selectively inhibits intestinal sucrase in an uncompetitive manner and suppresses glycemic response after sucrose ingestion in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. D-arabinose induces cell cycle arrest by promoting autophagy via p38 MAPK signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Untapped Potential of DL-Arabinose in Biotechnology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Arabinose, a racemic mixture of the pentose monosaccharides D-arabinose and L-arabinose, presents a compelling yet underexplored resource in the field of biotechnology. While extensive research has focused on the individual enantiomers, particularly L-arabinose for its potent sucrase inhibitory effects and D-arabinose as a precursor in nucleoside synthesis, the applications of the racemic mixture remain a nascent area of investigation. This technical guide provides a comprehensive overview of the potential biotechnological applications of this compound, drawing upon the established roles of its constituent enantiomers. We will delve into its applications in metabolic engineering, enzyme technology, drug development, and as a versatile carbon source for microbial fermentation. This guide will present quantitative data, detailed experimental protocols, and visual pathways to facilitate further research and development in harnessing the potential of this compound.

Core Applications and Underlying Mechanisms

The biotechnological utility of this compound is rooted in the distinct metabolic fates and biological activities of its D- and L-isomers.

Metabolic Engineering and Bioconversion

Both D- and L-arabinose can be utilized by various microorganisms as carbon sources, feeding into central metabolic pathways for the production of biofuels and value-added chemicals.[1]

-

L-Arabinose Metabolism: In bacteria such as Escherichia coli, the L-arabinose metabolic pathway converts L-arabinose into D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway (PPP).[2] This pathway is tightly regulated by the ara operon, which has been extensively exploited for inducible gene expression systems.[3]

-

D-Arabinose Metabolism: The catabolism of D-arabinose in E. coli is linked to the L-fucose utilization system.[4][5] D-arabinose is converted to D-ribulose-1-phosphate, which is then cleaved into dihydroxyacetone phosphate (DHAP) and glycolaldehyde. DHAP enters glycolysis, while glycolaldehyde can be further metabolized.[4][5]

These metabolic pathways open avenues for engineering microbial cell factories to convert this compound into a range of bioproducts, including ethanol, lactic acid, and sugar alcohols like arabitol and xylitol.[6]

Enzyme Inhibition for Health and Wellness

-

L-Arabinose as a Sucrase Inhibitor: L-arabinose is a well-documented uncompetitive inhibitor of intestinal sucrase, the enzyme responsible for breaking down sucrose into glucose and fructose.[7][8] By inhibiting sucrase, L-arabinose can reduce the postprandial glycemic response to sucrose ingestion, making it a valuable ingredient in functional foods and nutraceuticals for managing blood sugar levels.[7][9][10]

-

D-Arabinose as a Tyrosinase Inhibitor: D-arabinose has been shown to be a reversible, mixed-type inhibitor of tyrosinase, a key enzyme in melanin production.[11] This suggests its potential application in the cosmetic industry for skin-lightening products and in the food industry to prevent enzymatic browning.

Enzymatic Synthesis of Rare Sugars

L-arabinose isomerase (LAI) is a key enzyme that catalyzes the isomerization of L-arabinose to L-ribulose.[12] Importantly, many LAIs also exhibit activity on D-galactose, converting it to the rare sugar D-tagatose, a low-calorie sweetener with prebiotic properties.[12][13][14][15] This makes the enzymatic conversion of galactose to tagatose using LAI a significant application in the food industry.

Precursor for Chemical and Pharmaceutical Synthesis

Both D- and L-arabinose serve as chiral precursors for the synthesis of various high-value chemicals and pharmaceuticals. D-arabinose is a key starting material for the synthesis of nucleoside analogs used in antiviral and anticancer therapies.[16][17] L-arabinose can be used as a precursor for the synthesis of other rare sugars and fine chemicals.[18][19]

Inducible Gene Expression Systems

The L-arabinose operon (araBAD) from E. coli is one of the most widely used systems for tightly controlled, inducible gene expression in prokaryotes.[3][20][21] The expression of a target gene is induced by the presence of L-arabinose and repressed in its absence, allowing for precise control over protein production.

Quantitative Data

The following tables summarize key quantitative data related to the biotechnological applications of arabinose.

Table 1: Kinetic Parameters of L-Arabinose Isomerases from Various Microbial Sources for D-Galactose and L-Arabinose

| Microbial Source | Substrate | Km (mM) | Vmax (U/mg) | kcat (min-1) | kcat/Km (mM-1 min-1) | Reference |

| Bifidobacterium adolescentis | D-Galactose | 22.4 | 489 | - | 9.3 | [15][22] |

| L-Arabinose | 40.2 | 275.1 | - | 8.6 | [15][22] | |

| Bacillus amyloliquefaciens | D-Galactose | 251.6 | - | 589.5 | 2.34 | [23] |

| L-Arabinose | 92.8 | - | 4350 | 46.85 | [23] | |

| Clostridium hylemonae | D-Galactose | 7.70 | - | 1703.4 | 221.4 | [24] |

| Thermotoga maritima | D-Galactose | 60 | 8.9 | - | 8.5 | [25] |

| L-Arabinose | 31 | 41.3 | - | 74.8 | [25] | |

| Lactobacillus plantarum (F118M/F279I mutant) | D-Galactose | - | - | - | - | [26] |

Table 2: Inhibition of Enzymes by Arabinose Enantiomers

| Enzyme | Inhibitor | Inhibition Type | Ki (mM) | IC50 (mg/kg) | Reference |

| Intestinal Sucrase | L-Arabinose | Uncompetitive | 2 | 35 | [7] |

| Tyrosinase | D-(-)-Arabinose | Mixed-type | 210 | - | [11][27] |

Table 3: Production of D-Tagatose using L-Arabinose Isomerase

| Enzyme Source | Substrate | Product Concentration | Conversion Yield (%) | Productivity (g/L/h) | Reference |

| Klebsiella pneumoniae | D-Galactose (100 g/L) | 33.5 g/L | 33.5 | 67 | [13] |

| Bifidobacterium adolescentis | D-Galactose (100 mM) | - | 56.7 | - | [15] |

| Thermotoga maritima | D-Galactose | - | 56 | - | [25] |

| Bifidobacterium moukalabense | D-Galactose | - | 53.3 | - | [28] |

| Clostridium hylemonae | D-Galactose (10 mM) | - | ~46 | - | [24] |

Experimental Protocols

Protocol 1: Assay for L-Arabinose Isomerase Activity

This protocol is adapted from studies on the characterization of L-arabinose isomerase for D-tagatose production.[13][24]

Materials:

-

Purified L-arabinose isomerase

-

D-galactose or L-arabinose solution (substrate)

-

Tris-HCl buffer (e.g., 25 mM, pH 7.5)

-

Metal ion cofactor solution (e.g., 1 mM MgCl2 or MnCl2)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column for sugar analysis (e.g., Sugar-Pak I) and a refractive index detector (RID).

Procedure:

-

Prepare the reaction mixture containing the substrate (e.g., 10-600 mM D-galactose), buffer, and cofactor in a microcentrifuge tube.

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C).

-

Initiate the reaction by adding a known amount of the purified enzyme (e.g., 0.1 mg).

-

Incubate the reaction for a specific time (e.g., 15-30 minutes).

-

Terminate the reaction by boiling the mixture for 10 minutes to denature the enzyme.

-

Centrifuge the mixture to pellet the denatured protein.

-

Filter the supernatant and analyze the concentration of the product (D-tagatose or L-ribulose) and remaining substrate using HPLC.

-

One unit of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.

Protocol 2: In Vitro Sucrase Inhibition Assay with L-Arabinose

This protocol is based on studies investigating the inhibitory effect of L-arabinose on intestinal sucrase.[7][10]

Materials:

-

Caco-2 cell homogenate (as a source of sucrase) or purified intestinal sucrase

-

Sucrose solution (substrate) at various concentrations

-

L-arabinose solution (inhibitor) at various concentrations

-

Phosphate buffer (e.g., pH 7.0)

-

Glucose assay kit

Procedure:

-

Culture Caco-2 cells for 21 days to allow for differentiation and expression of brush border enzymes.

-

Homogenize the cells to prepare an enzyme extract.

-

Set up reaction mixtures containing the enzyme preparation, sucrose at varying concentrations, and L-arabinose at different fixed concentrations in a buffer solution.

-

Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction (e.g., by heat inactivation).

-

Measure the amount of glucose released using a glucose assay kit.

-

Determine the type of inhibition and the inhibition constant (Ki) by plotting the data using Lineweaver-Burk or other kinetic plots.

Protocol 3: L-Arabinose-Inducible Gene Expression in E. coli

This is a general protocol for inducing protein expression using a pBAD vector system.[29][30]

Materials:

-

E. coli strain (e.g., BL21(DE3) or Top10) transformed with a pBAD expression vector containing the gene of interest.

-

Luria-Bertani (LB) medium with the appropriate antibiotic.

-

L-arabinose stock solution (e.g., 20% w/v, filter-sterilized).

Procedure:

-

Inoculate a single colony of the transformed E. coli into 5 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

-

The next day, inoculate a larger volume of fresh LB medium (e.g., 50 mL) with the overnight culture to an initial optical density at 600 nm (OD600) of ~0.05-0.1.

-

Grow the culture at 37°C with shaking until it reaches an OD600 of 0.4-0.6 (mid-log phase).

-

Induce protein expression by adding L-arabinose to a final concentration typically ranging from 0.001% to 0.2% (w/v). The optimal concentration should be determined empirically for each protein.

-

Continue to incubate the culture for a further 3-16 hours at an appropriate temperature (e.g., 18-37°C), depending on the protein being expressed.

-

Harvest the cells by centrifugation and proceed with protein purification or analysis.

Visualizations

Metabolic Pathways

Bacterial metabolic pathway for L-arabinose.

Bacterial metabolic pathway for D-arabinose.

Experimental Workflow

Workflow for enzyme inhibition assay.

Conclusion and Future Directions

While the majority of current research focuses on the individual enantiomers, the potential applications of this compound in biotechnology are significant and diverse. The established roles of L-arabinose as a sucrase inhibitor and an inducer of gene expression, and D-arabinose as a precursor for valuable chemicals and a tyrosinase inhibitor, provide a strong foundation for the utilization of the racemic mixture. Future research should focus on several key areas:

-

Characterization of this compound Utilizing Microorganisms: Identifying and engineering microbes that can efficiently co-utilize both D- and L-arabinose is crucial for developing economically viable bioconversion processes.

-

Enantioselective Biocatalysis: Developing enzymatic or microbial processes that can selectively convert one enantiomer from the racemic mixture, leaving the other for a different application, would add significant value.

-

Applications of the Racemic Mixture: Direct investigation into the biological effects and potential applications of the this compound mixture is needed. This includes its impact on microbial consortia, its potential as a prebiotic, and its use in drug formulations.

By leveraging the distinct properties of its constituent enantiomers and exploring the unique possibilities of the racemic mixture, this compound stands as a promising and versatile platform for innovation in biotechnology. This guide serves as a foundational resource to stimulate further exploration and unlock the full potential of this underutilized sugar.

References

- 1. mdpi.com [mdpi.com]

- 2. microbiologyresearch.org [microbiologyresearch.org]

- 3. bitesizebio.com [bitesizebio.com]